3-{4-OXO-4-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]BUTYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE
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Overview
Description
3-{4-OXO-4-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]BUTYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is a complex organic compound that belongs to the class of benzotriazine derivatives This compound is characterized by its unique structure, which includes a benzotriazine core, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-OXO-4-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]BUTYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the benzotriazine core, the introduction of the piperazine ring, and the attachment of the pyridine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-{4-OXO-4-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]BUTYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
Scientific Research Applications
3-{4-OXO-4-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]BUTYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{4-OXO-4-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]BUTYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **3-{4-OXO-4-[4-(PYRIDIN-3-YL)PIPERAZIN-1-YL]BUTYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE
- 3-{4-OXO-4-[4-(PYRIDIN-4-YL)PIPERAZIN-1-YL]BUTYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE
- 3-{4-OXO-4-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]BUTYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-5-ONE
Uniqueness
The uniqueness of 3-{4-OXO-4-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]BUTYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE lies in its specific structural features, such as the position of the pyridine moiety and the presence of the benzotriazine core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-19(25-14-12-24(13-15-25)18-8-3-4-10-21-18)9-5-11-26-20(28)16-6-1-2-7-17(16)22-23-26/h1-4,6-8,10H,5,9,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFNDOOXXJTCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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